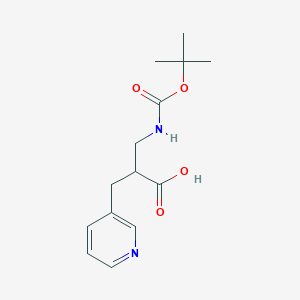![molecular formula C14H8BrNO B11843407 9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
9-Bromo-6H-benzofuro[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-6H-benzofuro[2,3-b]indole is a heterocyclic compound that features a fused benzofuran and indole ring system with a bromine atom at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6H-benzofuro[2,3-b]indole typically involves multi-step procedures. One common method is the Fischer indole synthesis, which is a key step in constructing the indole core. The process begins with the preparation of 3-chlorobenzofuran-2-carbaldehydes, which are then converted into 3-aminothieno[3,2-b]benzofuran-2-carboxylates through a series of reactions, including the replacement of the chlorine atom with a -SCH2CO2Me moiety and the conversion of the aldehyde group into a nitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Fischer indole synthesis and related procedures suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6H-benzofuro[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuroindoles .
Scientific Research Applications
9-Bromo-6H-benzofuro[2,3-b]indole has several scientific research applications:
Organic Electronics: The compound is used as an electron donor in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The indole core is a common motif in many biologically active compounds, making this compound a valuable intermediate in drug discovery and development.
Photophysical Studies: The compound’s unique photophysical properties make it a subject of interest in the study of light-emitting materials and their applications.
Mechanism of Action
The mechanism of action of 9-Bromo-6H-benzofuro[2,3-b]indole in its various applications involves its ability to participate in electron transfer processes. In the context of TADF emitters, the compound acts as an electron donor, facilitating the transfer of electrons to acceptor molecules, which results in delayed fluorescence. The molecular targets and pathways involved in these processes are primarily related to the compound’s electronic structure and its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
6H-Benzo[4,5]thieno[2,3-b]indole: Another indole-based compound used in TADF emitters.
Benzofuro[2,3-b]indoline: A related compound with similar structural features and applications.
Uniqueness
9-Bromo-6H-benzofuro[2,3-b]indole is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile intermediate in the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C14H8BrNO |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
9-bromo-6H-[1]benzofuro[2,3-b]indole |
InChI |
InChI=1S/C14H8BrNO/c15-8-5-6-11-10(7-8)13-9-3-1-2-4-12(9)17-14(13)16-11/h1-7,16H |
InChI Key |
ZBVGIXOXFOUUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)NC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




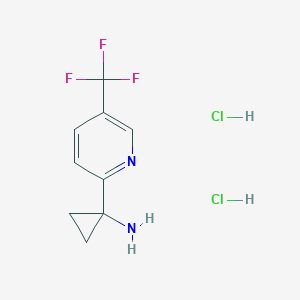
![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)
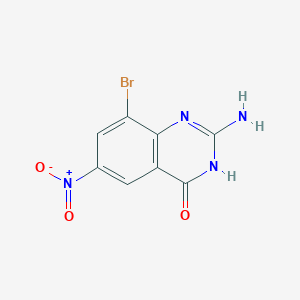
![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)
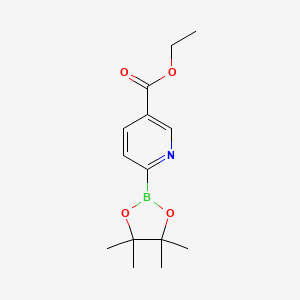

![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)
![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)
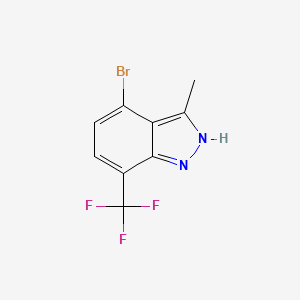
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)
